molecular formula C12H12O5 B3097302 3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one CAS No. 130838-24-3

3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one

Cat. No.: B3097302
CAS No.: 130838-24-3
M. Wt: 236.22 g/mol
InChI Key: VEUJKFCQTBOEQL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6,8-dimethoxy-2H-chromen-2-one.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde as the hydroxymethylating agent.

    Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Carboxymethyl)-6,8-dimethoxy-2H-chromen-2-one.

    Reduction: Formation of 3-(Hydroxymethyl)-6,8-dimethoxy-2,3-dihydrochromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)-6,8-dimethoxy-2,3-dihydrochromen-2-one: A reduced derivative with similar chemical properties.

    3-(Carboxymethyl)-6,8-dimethoxy-2H-chromen-2-one: An oxidized derivative with different reactivity.

Uniqueness

3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(hydroxymethyl)-6,8-dimethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-15-9-4-7-3-8(6-13)12(14)17-11(7)10(5-9)16-2/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUJKFCQTBOEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(C(=O)O2)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one
Reactant of Route 2
3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one
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3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one
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3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one
Reactant of Route 5
3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one
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3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one

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